Analgesic Activity vs. Diclofenac Sodium
Derivatives synthesized from 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one as the starting scaffold demonstrate differentiated analgesic efficacy. Compound AS1, a 3-substituted derivative, showed more potent analgesic activity than the reference NSAID diclofenac sodium in the tail-flick test, while compound AS3 exhibited equipotent analgesic activity to diclofenac sodium [1].
| Evidence Dimension | Analgesic activity (tail-flick latency increase) |
|---|---|
| Target Compound Data | Compound AS1: more potent than diclofenac sodium; Compound AS3: equipotent to diclofenac sodium |
| Comparator Or Baseline | Diclofenac sodium (reference standard NSAID) |
| Quantified Difference | AS1 > Diclofenac; AS3 ≈ Diclofenac |
| Conditions | Rat tail-flick test; doses not explicitly stated in abstract |
Why This Matters
Demonstrates that 3-substituted derivatives of the target compound can achieve analgesic efficacy comparable to or exceeding a clinically established NSAID, validating the scaffold for pain research programs.
- [1] Alagarsamy V, Vijayakumar S, Raja Solomon V. Synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones as new analgesic, anti-inflammatory agents. Biomed Pharmacother. 2007;61(5):285-291. doi:10.1016/j.biopha.2007.02.008 View Source
